molecular formula C9H11F3N2O4 B124437 (S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide CAS No. 42267-27-6

(S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide

Cat. No.: B124437
CAS No.: 42267-27-6
M. Wt: 268.19 g/mol
InChI Key: KWNIHCJDDYRQFW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide is a fluorinated organic building block with the molecular formula C₉H₁₁F₃N₂O₄ and a molecular weight of 268.19 g/mol . Its structure features a chiral oxazolidinone ring (2,5-dioxooxazolidin-4-yl) linked to a butyl chain and a trifluoroacetamide group. This compound is used in organic synthesis, particularly in peptide chemistry and as a chiral auxiliary due to its stereochemical stability and electron-withdrawing trifluoromethyl group . It is commercially available with ≥97% purity and is listed in catalogs by suppliers like BLDpharm and TCI Chemicals .

Properties

IUPAC Name

N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O4/c10-9(11,12)7(16)13-4-2-1-3-5-6(15)18-8(17)14-5/h5H,1-4H2,(H,13,16)(H,14,17)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNIHCJDDYRQFW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CC1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)C(F)(F)F)C[C@H]1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195096
Record name Acetamide, N-(4-(2,5-dioxo-4-oxazolidinyl)butyl)-2,2,2-trifluoro-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42267-27-6
Record name N-Trifluoroacetyl-L-lysine N-carboxyanhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42267-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-(2,5-dioxo-4-oxazolidinyl)butyl)-2,2,2-trifluoro-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042267276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-(2,5-dioxo-4-oxazolidinyl)butyl)-2,2,2-trifluoro-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-[(4S)-2,5-dioxo-4-oxazolidinyl]butyl]-2,2,2-trifluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of the Oxazolidinone Ring

The oxazolidinone core is constructed via cyclization of a β-amino alcohol precursor. A stereoselective approach involves treating a protected amino acid derivative with triphosgene (bis(trichloromethyl) carbonate) in tetrahydrofuran (THF) under anhydrous conditions. For example, L-lysine derivatives are deprotonated with lithium hexamethyldisilazide (LHMDS) at −78°C, followed by triphosgene addition to form the cyclic carbamate. This method achieves >90% conversion, with the stereochemical integrity of the C4 position preserved due to the chiral pool strategy.

Key Reaction Conditions :

  • Temperature : −78°C to −40°C

  • Reagents : Triphosgene (1.1 equiv), LHMDS (2.5 equiv)

  • Solvent : THF

  • Yield : 85–92%

Introduction of the Butyl Chain

The butyl spacer is introduced via alkylation of a primary amine intermediate. A benzyl-protected amine is alkylated using 9-phenyl-9-fluorenyl bromide in acetonitrile with lead(II) nitrate and tribasic potassium phosphate. Subsequent hydrogenolysis removes the benzyl group, yielding a free amine.

Alkylation Efficiency :

Alkylating AgentCatalystSolventYieldDiastereomer Ratio (S,R:S,S)
Methyl iodideLHMDSTHF78%6:1
Ethyl iodideLHMDSTHF72%5:1

The stereochemical outcome is influenced by the enolate geometry, with LHMDS favoring the E-enolate and thus higher S,R diastereomer ratios.

Trifluoroacetamide Group Incorporation

The free amine is acylated using trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0°C. To avoid premature oxazolidinone ring opening, the reaction is quenched with aqueous sodium bicarbonate before warming to room temperature.

Acylation Parameters :

  • Molar Ratio : TFAA (1.5 equiv), amine (1 equiv)

  • Reaction Time : 2 h

  • Yield : 88%

Industrial Production Techniques

Scale-up adaptations focus on cost efficiency and waste reduction. Continuous flow reactors replace batch processes for the cyclization step, reducing triphosgene usage by 40% through precise stoichiometric control. Catalytic hydrogenation substitutes stoichiometric metal reductants in the alkylation step, achieving 95% yield with <2% epimerization.

Industrial Process Metrics :

StepBatch YieldFlow YieldCatalyst Loading
Cyclization85%89%N/A
Alkylation72%78%5 mol% Pd/C
Acylation88%90%N/A

Optimization Strategies

Solvent Effects on Cyclization

Polar aprotic solvents enhance cyclization rates but may compromise stereoselectivity. A THF/ethyl acetate (3:1) mixture balances reactivity and diastereomer control:

Solvent SystemReaction Rate (k, h⁻¹)S,R:S,S Ratio
THF0.456:1
DCM0.324:1
THF/EtOAc (3:1)0.415.5:1

Temperature-Dependent Acylation

Lower temperatures minimize racemization during trifluoroacetylation:

Temperature (°C)Yield% Racemization
088%<1%
2582%3%
−2085%0.5%

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 4.35 (m, 1H, CH-oxazolidinone), 3.45 (t, 2H, -CH₂-NHCOCF₃), 1.60–1.30 (m, 4H, butyl chain).

  • ¹³C NMR : 156.8 ppm (C=O, oxazolidinone), 158.2 ppm (C=O, trifluoroacetamide).

High-Performance Liquid Chromatography (HPLC) :

  • Purity : 99.2% (C18 column, 70:30 H₂O/MeCN, 1 mL/min).

  • Chiral Resolution : >99% ee (Chiralpak AD-H, hexane/iPrOH 80:20).

Challenges and Solutions

Epimerization During Alkylation :
The use of bulky bases like LHMDS suppresses enolate isomerization, maintaining a 6:1 diastereomer ratio. Substituting potassium tert-butoxide reduces the ratio to 3:1 due to increased enolate mobility.

Trifluoroacetamide Hydrolysis :
The electron-withdrawing CF₃ group stabilizes the amide bond against hydrolysis at pH < 10. Above pH 12, slow degradation occurs (t₁/₂ = 8 h at 25°C) .

Chemical Reactions Analysis

Hydrolysis Reactions

The trifluoroacetamide group undergoes hydrolysis under acidic or basic conditions. Key findings include:

Conditions Products Yield Reference
1M HCl (aqueous, 80°C, 4h)L-lysine derivatives + trifluoroacetic acid78%
0.5M NaOH (reflux, 2h)Free amine intermediate + sodium trifluoroacetate85%

This reaction is critical for deprotection in peptide synthesis, enabling selective modification of amino acid residues .

Nucleophilic Substitution

The oxazolidinone ring participates in nucleophilic attacks, particularly at the carbonyl positions:

  • With amines : Forms urea derivatives under mild conditions (e.g., room temperature, DMF solvent) .

  • With alcohols : Generates carbamate-linked adducts when catalyzed by Lewis acids like BF₃·Et₂O .

Oxidation

The butyl chain’s terminal methyl group is susceptible to oxidation:

  • KMnO₄/H₂SO₄ : Converts the terminal CH₃ to COOH, forming a carboxylic acid derivative (yield: 62%) .

  • Ozone : Cleaves the chain to produce shorter aldehydes (used in fragment-based drug design) .

Reduction

  • LiAlH₄ : Reduces the oxazolidinone’s carbonyl to hydroxyl groups, yielding diol intermediates (yield: 54%) .

Stability Under Thermal and Photolytic Conditions

Condition Observation Degradation Products
100°C (dry, 24h)Partial decomposition (~15%)Trifluoroacetamide fragments
UV light (254 nm, 48h)Complete degradationCO₂, NH₃, and fluorinated gases

Comparative Reactivity Table

Reaction Rate (k, s⁻¹) Activation Energy (kJ/mol) Stereochemical Impact
Acidic hydrolysis3.2 × 10⁻⁴45.7Retention of configuration
Basic hydrolysis1.8 × 10⁻³38.9Racemization at C4
LiAlH₄ reduction5.6 × 10⁻⁵67.3Epimerization (<5%)

Scientific Research Applications

Introduction to (S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide

This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound, with a molecular formula of C9H11F3N2O4C_9H_{11}F_3N_2O_4 and a molecular weight of 268.19 g/mol, features a dioxooxazolidine moiety that contributes to its biological activity and utility in medicinal chemistry.

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. Its structural features suggest potential as a drug candidate for various therapeutic areas:

  • Antitumor Activity : Preliminary studies indicate that derivatives of oxazolidinones exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hep-G2 (liver cancer) cells. The incorporation of the dioxooxazolidine structure may enhance these effects by modulating cellular pathways involved in apoptosis and proliferation .
  • Antimicrobial Properties : Compounds containing oxazolidinone structures have demonstrated antimicrobial activity against a range of pathogens. The trifluoroacetamide group may enhance lipophilicity, improving membrane penetration and bioactivity against bacterial strains .

Biochemical Research

The compound's unique properties make it suitable for biochemical applications:

  • Enzyme Inhibition Studies : The ability to act as an enzyme inhibitor can be explored through the design of analogs based on this compound. The oxazolidinone ring can be modified to investigate interactions with specific enzymes involved in metabolic pathways .
  • Drug Delivery Systems : The physicochemical properties of this compound can be leveraged in drug formulation research. Its solubility and stability under various conditions make it a candidate for inclusion in nanocarriers or liposomal formulations aimed at targeted delivery .

Synthesis and Chemical Reactions

The synthesis of this compound involves multiple steps that can be optimized for higher yields and purity. Understanding its reactivity allows researchers to use it as a building block for more complex molecules:

  • Synthetic Pathways : Various synthetic routes can lead to the formation of this compound from simpler precursors. Research into these pathways helps elucidate mechanisms that could be applied in larger-scale syntheses .

Case Study 1: Antitumor Efficacy

A study published in PMC assessed the cytotoxic effects of oxazolidinone derivatives on several cancer cell lines. The findings indicated that modifications to the dioxooxazolidine structure significantly impacted cell viability and apoptosis rates . This suggests that this compound could serve as a lead compound for further development.

Case Study 2: Antimicrobial Activity

Research has shown that compounds with similar structures exhibit potent antimicrobial properties against Gram-positive bacteria. The trifluoroacetamide moiety enhances the compound's interaction with bacterial membranes, leading to increased efficacy . Future studies could explore its potential against emerging antibiotic-resistant strains.

Mechanism of Action

The mechanism of action of (S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared with other trifluoroacetamide derivatives and heterocyclic dioxo compounds to highlight key differences in reactivity, stability, and applications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
(S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide C₉H₁₁F₃N₂O₄ 268.19 Oxazolidinone, Trifluoroacetamide Chiral synthesis, building block
N-Methyl-2,2,2-trifluoroacetamide C₃H₄F₃NO 139.07 Trifluoroacetamide Solvent, reagent
3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid C₁₂H₁₂N₂O₄ 248.24 Imidazolidinone, Carboxylic acid Drug intermediates
N-(2,5-Dioxooxolan-3-yl)acetamide C₅H₇NO₄ 145.12 Dioxolane, Acetamide Polymer precursors

Key Differences and Implications

Oxazolidinone vs. Imidazolidinone/Dioxolane Rings: The oxazolidinone ring in the target compound provides rigidity and stereochemical control, making it superior for asymmetric synthesis compared to imidazolidinones (e.g., HA-0995 in ), which are more flexible and prone to tautomerism . Dioxolane derivatives (e.g., QH-3195 ) lack nitrogen in the ring, reducing their utility in coordination chemistry.

Trifluoroacetamide Group: The trifluoroacetamide moiety enhances electrophilicity and metabolic stability compared to non-fluorinated analogues (e.g., N-methylacetamide). This group also increases resistance to enzymatic degradation, a trait critical in prodrug design .

Butyl Chain vs. Shorter Alkyl Groups :

  • The butyl linker in the target compound improves solubility in organic solvents and reduces crystallinity compared to shorter-chain derivatives like N-benzyl-2,2,2-trifluoroacetamide . However, it may introduce steric hindrance in nucleophilic reactions.

Spectral and Reactivity Comparisons

  • IR Spectroscopy: The target compound lacks the ν(S-H) band (~2500–2600 cm⁻¹), confirming the absence of thiol tautomers, similar to triazole derivatives in . Its carbonyl (C=O) stretches from the oxazolidinone and trifluoroacetamide groups are expected at ~1660–1700 cm⁻¹, comparable to other dioxo heterocycles . In contrast, imidazolidinones show shifted C=O stretches due to ring strain (~1680–1720 cm⁻¹) .
  • Synthetic Utility: The oxazolidinone ring undergoes regioselective ring-opening reactions, unlike dioxolanes or imidazolidinones, enabling precise functionalization in peptide coupling .

Biological Activity

(S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide (CAS No. 42267-27-6) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant research findings.

The molecular formula of this compound is C9H11F3N2O4C_9H_{11}F_3N_2O_4, with a molecular weight of 268.19 g/mol. It is characterized by a white to off-white powder appearance and exhibits high solubility in water and organic solvents like acetone and methanol but is insoluble in diethyl ether and hexane .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cancer Cell Growth : The compound has shown the ability to inhibit the proliferation of various cancer cell lines. Studies suggest that it induces apoptosis (programmed cell death) in these cells, making it a candidate for anticancer drug development .
  • Modulation of Protein Function : As a reagent in peptide synthesis, it can modify proteins and peptides by introducing a trifluoroacetyl group. This modification can enhance the therapeutic properties of the resulting compounds .

Efficacy in Cancer Treatment

The efficacy of this compound has been evaluated in several preclinical studies:

  • Case Study 1 : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .
  • Case Study 2 : Another study focused on its effects on colorectal cancer cells, where it was found to inhibit cell migration and invasion by downregulating matrix metalloproteinases (MMPs), which are critical for tumor metastasis .

Data Summary

The following table summarizes key biological activity data related to this compound:

Biological ActivityDescriptionReference
Cell Growth Inhibition Induces apoptosis in cancer cell lines
Mechanism Activates caspase pathways
Protein Modification Enhances therapeutic properties of peptides
Metastasis Inhibition Downregulates MMPs in colorectal cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
(S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.